1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 19532-43-5
Cat. No.: VC6473924
Molecular Formula: C10H7N3O4
Molecular Weight: 233.183
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19532-43-5 |
---|---|
Molecular Formula | C10H7N3O4 |
Molecular Weight | 233.183 |
IUPAC Name | 1-(4-nitrophenyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H7N3O4/c14-10(15)9-5-6-12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,14,15) |
Standard InChI Key | SHDKECMZGJJFQA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
The compound’s structural framework consists of a pyrazole core fused with electron-withdrawing groups, which significantly influence its physicochemical behavior. Key properties include:
Molecular Architecture
The pyrazole ring (a five-membered diunsaturated diazaheterocycle) adopts a planar conformation, with the 4-nitrophenyl group introducing steric bulk and electronic effects. The carboxylic acid at position 3 enhances solubility in polar solvents and enables further derivatization via esterification or amidation .
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.19 g/mol |
Exact Mass | 233.0437 g/mol |
PSA (Polar Surface Area) | 118.01 Ų |
LogP (Partition Coefficient) | 1.94 (estimated) |
CAS Number | 19532-43-5 |
The nitro group () at the para position of the phenyl ring contributes to the compound’s electron-deficient character, while the carboxylic acid () provides a site for hydrogen bonding and salt formation .
Synthesis and Reaction Pathways
The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves cyclocondensation followed by functionalization.
Cyclocondensation of Hydrazines
A common route begins with the reaction of 4-nitrophenylhydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl acetoacetate) under acidic conditions. This forms the pyrazole ring via a [3+2] cycloaddition mechanism . For example:
Subsequent hydrolysis of the ester group yields the carboxylic acid derivative .
Oxidation Strategies
Alternative methods employ oxidative cyclization of α,β-unsaturated ketones with nitrophenylhydrazines. For instance, using -DMF as a condensing agent facilitates the formation of the pyrazole nucleus, followed by NaClO-mediated oxidation to introduce the carboxylic acid moiety .
Spectroscopic Characterization
The compound’s structure is validated through multimodal spectroscopic analysis:
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
3290–3350 cm: Broad stretch from O-H (carboxylic acid).
-
1705–1680 cm: Strong stretch of the carboxylic acid.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl):
-
NMR:
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The compound’s bifunctional groups make it a precursor for anticancer and antimicrobial agents. For example, amidation with aryl amines yields carboxamide derivatives that inhibit kinase enzymes . A recent study reported IC values of <5 μM against breast cancer cell lines for derivatives bearing electron-withdrawing substituents .
Coordination Chemistry
The carboxylic acid group chelates metal ions, forming complexes with applications in catalysis and luminescence. A 2024 study demonstrated that its Cu(II) complex exhibits superoxide dismutase (SOD)-mimetic activity, with potential use in oxidative stress therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume